3-(4-Fluorophenyl)isoxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPIFMAMJGZVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360267 | |
| Record name | 3-(4-fluorophenyl)isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618383-48-5 | |
| Record name | 3-(4-fluorophenyl)isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
3-(4-Fluorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid exhibit promising anticancer properties. A study evaluated its antiproliferative effects against several cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cells. The results indicated that some derivatives showed significant inhibition of cell growth, with IC50 values ranging from 7 to 20 µM, suggesting moderate efficacy against tumor growth .
Case Study 1: Antiproliferative Evaluation
A comprehensive study synthesized a series of fluorophenyl-isoxazole derivatives and evaluated their anticancer activities using MTS assays. The findings revealed that specific compounds from this series could inhibit the proliferation of cancer cells effectively, warranting further investigation into their mechanisms and potential as therapeutic agents .
Case Study 2: Structure-Activity Relationship Analysis
Another investigation focused on the structure-activity relationship of isoxazole derivatives, highlighting how modifications to the fluorophenyl group affected biological activity. Compounds with varied substituents were tested against ovarian cancer cell lines, revealing enhanced antitumor activity in certain derivatives with IC50 values as low as 2.76 µM .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid | Chlorine substituent instead of fluorine | Different electronic effects may lead to varied biological activity. |
| 3-(Phenyl)isoxazole-5-carboxylic acid | No halogen substituent | Simpler structure may affect reactivity and biological activity differently. |
| 4-(Fluorophenyl)isoxazole-3-carboxylic acid | Fluorine at a different position | Variation in electronic distribution may influence properties significantly. |
This table illustrates how substituent variations can impact the biological activity and chemical reactivity of isoxazole derivatives.
Future Directions in Research
While initial findings suggest that this compound possesses notable biological activities, further research is essential to fully elucidate its pharmacological profile:
- In Vitro and In Vivo Evaluations : Comprehensive testing across various cancer cell lines and animal models to confirm efficacy.
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific cellular targets.
- Development of Derivatives : Synthesis of new derivatives to enhance activity and reduce potential side effects.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
- Structural Differences : The trifluoromethyl (-CF₃) group at position 5 and carboxylic acid at position 4 (vs. position 5 in the parent compound) introduce steric bulk and enhanced lipophilicity.
- Properties : Higher molecular weight (263.17 g/mol) and logP compared to the parent compound due to the -CF₃ group. This may reduce aqueous solubility but improve membrane permeability .
- Applications : Likely used in agrochemicals or pharmaceuticals where metabolic stability is critical.
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- Structural Differences : A methyl group at position 5 replaces the carboxylic acid, which is instead at position 4.
- Properties : Reduced acidity (pKa ~4.5 vs. ~2.5 for the parent compound) and increased hydrophobicity (logP ~2.1 vs. ~1.3). The methyl group may hinder rotational freedom, affecting binding to biological targets .
- Applications : Intermediate in synthesizing ester or amide derivatives for drug discovery.
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
- Structural Differences : Fluorine is at the meta position on the phenyl ring instead of para.
- Properties : Altered electronic effects (weaker electron-withdrawing) and steric profile. This may reduce binding affinity to enzymes requiring para-substituted aryl groups .
- Applications : Used in structure-activity relationship (SAR) studies to optimize target selectivity.
Heterocyclic Variants
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- Structural Differences : Pyrazole core replaces isoxazole, with a chlorobenzyl group at position 1.
- Properties : Pyrazole’s dual nitrogen atoms increase hydrogen-bonding capacity. The chlorobenzyl group adds hydrophobicity (logP ~3.5) and may enhance CNS penetration .
- Applications: Potential use in neurology or oncology due to pyrazole’s prevalence in kinase inhibitors.
3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid
- Structural Differences : Methoxy (-OCH₃) replaces fluorine on the phenyl ring.
- Lower metabolic stability due to oxidative demethylation risks .
- Applications : Photodynamic therapy or materials science where electron-rich aromatics are advantageous.
Complex Derivatives
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid
- Structural Differences : Incorporates an oxadiazole ring and extended alkyl chain with methoxy and chlorophenyl groups.
- Properties : High molecular weight (501.92 g/mol) and rigidity may limit bioavailability. The oxadiazole enhances thermal stability and π-stacking .
- Applications : Designed for high-affinity enzyme inhibition or as a fluorescent probe.
Physicochemical and Commercial Comparison
Biological Activity
3-(4-Fluorophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound with significant biological activities, including anticancer, antioxidant, and antibacterial properties. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, which is a five-membered aromatic structure containing one nitrogen and one oxygen atom. Its molecular formula is CHFNO, with a molecular weight of approximately 207.16 g/mol. The presence of the 4-fluorophenyl group enhances its chemical stability and biological activity due to increased lipophilicity and binding affinity to biological targets .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluating various fluorophenyl-isoxazole derivatives found that compounds similar to this acid showed potent antiproliferative effects against several cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancers. Notably, some derivatives induced apoptosis in Hep3B cells, significantly reducing necrosis rates .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 9.58 | Apoptosis induction |
| 2b | HepG2 | 8.54 | Apoptosis induction |
| 2e | HepG2 | 5.76 | G2-M phase arrest |
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging tests. Research indicates that compounds with similar structures exhibit moderate antioxidant activity, with specific derivatives showing notable inhibition against oxidative stress markers .
Table 2: Antioxidant Activity Assessment
| Compound | Assay Type | Activity Level |
|---|---|---|
| 2a | DPPH Scavenging | Moderate |
| 2b | Lipase Inhibition | Weak |
| 2e | α-Amylase Inhibition | Weak |
Antibacterial Activity
The antibacterial properties of isoxazole derivatives have also been studied. While specific data on the compound itself is limited, related compounds have shown effectiveness against various bacterial strains, suggesting potential for broader antimicrobial applications .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These pathways allow for modifications that enhance biological properties or alter pharmacokinetic profiles.
Case Studies and Research Findings
- Antiproliferative Studies : A study synthesized a series of fluorophenyl-isoxazole-carboxamide derivatives and evaluated their antiproliferative activities using MTS assays against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC values lower than standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Research also explored the mechanism of action for related compounds, focusing on their interactions with specific molecular targets involved in cancer progression and apoptosis pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(4-fluorophenyl)isoxazole-5-carboxylic acid and its derivatives?
- Answer : The synthesis typically involves coupling reactions of fluorophenyl precursors with isoxazole intermediates. For example, amide coupling of 3-(aryl)isoxazole-5-carboxylic acids with amines (e.g., (E)-3-(methylsulfinyl)prop-2-en-1-amine) using standard protocols like EDCl/HOBt activation has been reported for analogous compounds . Additionally, fluorophenyl sulfinic acid salts (e.g., sodium 4-fluorophenyl sulfinate) can react with chlorinated hydroxypropionic acid derivatives to form crystalline products, as seen in related fluorophenyl sulfonyl compounds . Key considerations include optimizing reaction temperature (often 0–25°C), solvent polarity (DMF or THF), and purification via recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer :
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) is critical. For example, a related compound, 3-(4-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, has an exact mass of 223.0645 Da .
- NMR : H and C NMR can confirm substituent positioning, particularly distinguishing fluorophenyl protons (δ 7.2–7.8 ppm) and isoxazole ring signals.
- X-ray Crystallography : Structural confirmation via single-crystal diffraction is recommended, as demonstrated for 3-(4-methoxyphenyl)isoxazole derivatives .
Q. What safety protocols are essential when handling fluorophenyl isoxazole derivatives in the lab?
- Answer :
- Storage : Keep in airtight containers, protected from light and moisture, at 2–8°C .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact the biological activity of isoxazole-5-carboxylic acid derivatives?
- Answer : Fluorine’s electron-withdrawing effect enhances metabolic stability and bioavailability compared to methoxy groups. For instance, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid shows enhanced activity in life sciences research, likely due to improved receptor binding and reduced oxidative metabolism . Comparative studies using SAR (Structure-Activity Relationship) models and in vitro assays (e.g., enzyme inhibition) are recommended to quantify these effects.
Q. What strategies can resolve contradictions in reaction yields during scale-up synthesis of fluorophenyl isoxazole derivatives?
- Answer :
- Parameter Screening : Optimize stoichiometry (e.g., 1.2 eq. of sulfinic acid salt) and reaction time (monitored via TLC/HPLC) .
- Crystallization Control : Use polar aprotic solvents (e.g., acetone/water mixtures) to improve crystal formation, as demonstrated for 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid .
- Byproduct Analysis : LC-MS or GC-MS can identify side products (e.g., unreacted chlorinated intermediates) .
Q. Can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and reactive sites. The fluorophenyl group’s para-substitution directs electrophilic attacks to the isoxazole’s 4-position, while the carboxylic acid moiety participates in hydrogen bonding, affecting solubility and reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
